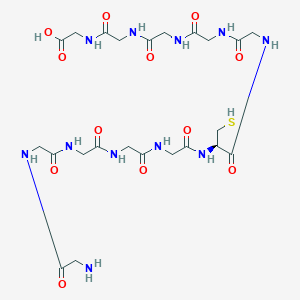
Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine is a peptide compound composed of multiple glycine residues and a single cysteine residue. This compound is notable for its unique structure, which includes a central cysteine residue flanked by multiple glycine residues. The presence of cysteine introduces a thiol group, which can participate in various biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of the Resin: The resin is activated to allow the first glycine residue to attach.
Coupling Reactions: Each glycine residue is added sequentially using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Introduction of Cysteine: The cysteine residue is introduced at the appropriate position using similar coupling reagents.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize the thiol group.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Alkylating agents such as iodoacetamide can react with the thiol group.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of the free thiol group.
Substitution: Formation of alkylated cysteine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions involving thiol groups.
Biology: Investigated for its role in protein folding and stability due to the presence of cysteine.
Industry: Used in the development of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine involves its ability to form disulfide bonds through the thiol group of cysteine. This property allows it to participate in redox reactions and influence the structural stability of proteins. The peptide can interact with various molecular targets, including enzymes and receptors, through its thiol group and glycine residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycylglycylglycylglycylglycylglycylglycylglycine: A peptide composed entirely of glycine residues.
Glycylglycylglycylglycylglycyl-L-alanylglycylglycylglycylglycylglycine: A similar peptide with an alanine residue instead of cysteine.
Uniqueness
Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine is unique due to the presence of the cysteine residue, which introduces a reactive thiol group. This thiol group allows the peptide to participate in redox reactions and form disulfide bonds, distinguishing it from peptides composed solely of glycine or other amino acids.
Eigenschaften
CAS-Nummer |
583058-75-7 |
|---|---|
Molekularformel |
C23H37N11O12S |
Molekulargewicht |
691.7 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[[(2R)-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C23H37N11O12S/c24-1-13(35)25-2-14(36)26-3-15(37)28-6-18(40)31-9-21(43)34-12(11-47)23(46)33-8-20(42)30-5-17(39)27-4-16(38)29-7-19(41)32-10-22(44)45/h12,47H,1-11,24H2,(H,25,35)(H,26,36)(H,27,39)(H,28,37)(H,29,38)(H,30,42)(H,31,40)(H,32,41)(H,33,46)(H,34,43)(H,44,45)/t12-/m0/s1 |
InChI-Schlüssel |
TVMSGJYUGLSHHT-LBPRGKRZSA-N |
Isomerische SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)S |
Kanonische SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
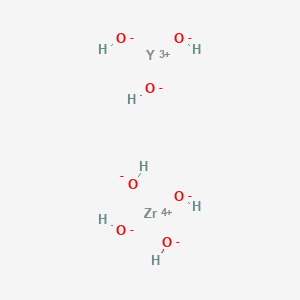
![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
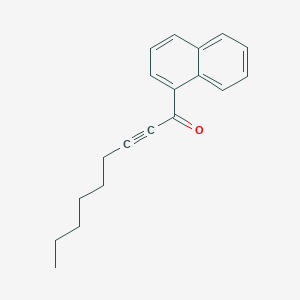

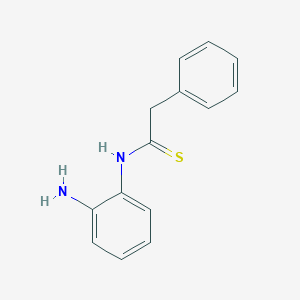
![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)
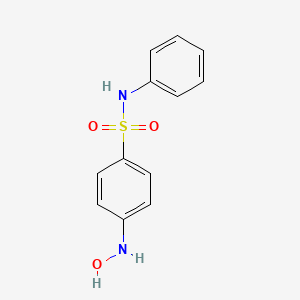
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)
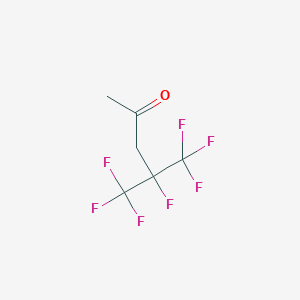

![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
